molecular formula C10H10N2O2S B2537490 2-amino-N-(2-furylmethyl)thiophene-3-carboxamide CAS No. 588693-19-0

2-amino-N-(2-furylmethyl)thiophene-3-carboxamide

Cat. No.: B2537490
CAS No.: 588693-19-0
M. Wt: 222.26
InChI Key: JSQOJQNTLSMBGB-UHFFFAOYSA-N
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Description

2-amino-N-(2-furylmethyl)thiophene-3-carboxamide is a heterocyclic compound that features a thiophene ring substituted with an amino group, a furylmethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-furylmethyl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate amines and aldehydes. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-furylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield the corresponding amine.

Scientific Research Applications

2-amino-N-(2-furylmethyl)thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(2-furylmethyl)thiophene-3-carboxamide is not well-documented. it is likely to interact with various molecular targets and pathways, depending on its specific structure and functional groups. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-thienylmethyl)thiophene-3-carboxamide
  • 2-amino-N-(2-pyridylmethyl)thiophene-3-carboxamide
  • 2-amino-N-(2-furylmethyl)benzamide

Uniqueness

2-amino-N-(2-furylmethyl)thiophene-3-carboxamide is unique due to the presence of both a thiophene ring and a furylmethyl group, which may confer distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-9-8(3-5-15-9)10(13)12-6-7-2-1-4-14-7/h1-5H,6,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQOJQNTLSMBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(SC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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